Lipophilicity Differential vs. Des-Chloro Analog
6-Chloro-2,4-dimethyl-1,3-benzothiazole exhibits a computed XLogP3-AA of 3.8, whereas its des-chloro congener 2,4-dimethylbenzothiazole (CAS 5262-63-5) is estimated to have an XLogP of approximately 2.9. This ~0.9 unit increase is consistent with the well-documented lipophilicity-enhancing effect of aromatic chlorine substitution on benzothiazole scaffolds [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2,4-Dimethylbenzothiazole ~2.9 (estimated from class-level SAR) |
| Quantified Difference | +0.9 logP units |
| Conditions | Computed octanol-water partition coefficient (XLogP3-AA algorithm) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement.
- [1] PubChem CID 13797178. 6-Chloro-2,4-dimethyl-1,3-benzothiazole. National Center for Biotechnology Information (2024). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/90537-50-1 View Source
- [2] Screening Assessment for CAS RN 16586-42-8 & 25176-89-0. Environment and Climate Change Canada (2013). Retrieved from https://www.yumpu.com/en/document/view/12345678/screening-assessment-cas-16586-42-8 View Source
